molecular formula C25H25N5O4 B146307 Apixaban-d3 CAS No. 1131996-12-7

Apixaban-d3

Cat. No.: B146307
CAS No.: 1131996-12-7
M. Wt: 462.5 g/mol
InChI Key: QNZCBYKSOIHPEH-FIBGUPNXSA-N
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Description

Apixaban-d3 is a deuterated form of Apixaban, an anticoagulant medication used to prevent and treat blood clots. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in pharmacokinetic studies to track the drug’s behavior in the body without altering its pharmacological properties. Apixaban itself is a direct and highly selective inhibitor of factor Xa, an enzyme crucial for blood coagulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apixaban-d3 involves multiple steps, starting from inexpensive raw materials. A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban. The synthesis begins with 4-chloronitrobenzene and piperidine, proceeding through an eight-step procedure. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere, resulting in the construction of two lactams .

Industrial Production Methods

In industrial settings, the production of this compound involves automated sample preparation strategies, including protein precipitation, supported-liquid extraction, and solid-phase extraction. These methods are designed to be broadly applicable and require minimal method development, ensuring high analyte recovery and reproducible results .

Chemical Reactions Analysis

Types of Reactions

Apixaban-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of its key intermediate involves oxidation reactions using sodium chlorite under mild conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed during the synthesis of this compound include lactams and other intermediates that are crucial for the final product. These intermediates are often obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .

Scientific Research Applications

Apixaban-d3 is extensively used in scientific research, particularly in pharmacokinetic and pharmacodynamic studies. Its deuterium labeling allows researchers to track the drug’s absorption, distribution, metabolism, and excretion without altering its pharmacological properties. This makes it invaluable in:

Mechanism of Action

Apixaban-d3, like Apixaban, selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III. It also inhibits prothrombinase, preventing the formation of a thrombus. This mechanism is crucial for its anticoagulant effects, reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apixaban-d3’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic studies without altering its pharmacological properties. This makes it a valuable tool in both research and clinical settings, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZCBYKSOIHPEH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649382
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131996-12-7
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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